3-Amino-2-(3,5-dimethylphenylamino)benzoic acid

Structural biology Medicinal chemistry Scaffold differentiation

SAR studies on N-aryl anthranilic acids are highly sensitive to substitution-methyl placement and amino substitution drastically alter target binding. 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid (CAS 893612-97-0) provides a defined 3-amino-3,5-dimethyl scaffold for unambiguous SAR interpretation. • Structurally matched control vs. mefenamic acid for COX-1/COX-2 & AKR1C3 assays. • Three reactive handles (COOH, NH₂, diarylamine) for amide coupling, diazotization, and library synthesis. • Predicted LogP 3.98; GHS Warning for safer routine handling. ≥95% purity with full analytical documentation. Ships ambient worldwide.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 893612-97-0
Cat. No. B1286195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(3,5-dimethylphenylamino)benzoic acid
CAS893612-97-0
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=C(C=CC=C2N)C(=O)O)C
InChIInChI=1S/C15H16N2O2/c1-9-6-10(2)8-11(7-9)17-14-12(15(18)19)4-3-5-13(14)16/h3-8,17H,16H2,1-2H3,(H,18,19)
InChIKeyXMZDOYVKQBUTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(3,5-dimethylphenylamino)benzoic Acid: Identity & Profile


3-Amino-2-(3,5-dimethylphenylamino)benzoic acid (CAS 893612-97-0) is a substituted anthranilic acid derivative with molecular formula C₁₅H₁₆N₂O₂ and molecular weight 256.30 g/mol [1]. It features a 3-amino-substituted benzoic acid core bearing a 3,5-dimethylphenylamino group at the 2-position [2]. The compound is classified as an aromatic carboxylic acid and secondary diarylamine, containing both hydrogen bond donor (carboxylic acid, primary aromatic amine, secondary aromatic amine) and acceptor (carboxyl, amine) functionalities [3]. It is commercially available as a research chemical with typical purity specifications of 95–98% and is sold exclusively for non-human research and development applications .

Derivatization handles Carboxylic acid, primary aromatic amine, secondary diarylamine for library synthesis
Procurement class Research-grade chemical; exclusively non-human research use
Purity tier Available in research-grade purity from multiple global suppliers

3-Amino-2-(3,5-dimethylphenylamino)benzoic Acid: Analog Differentiation


Within the class of N-aryl anthranilic acids, substitution pattern on the N-aryl ring exerts profound effects on physicochemical properties, target binding, and biological activity [1]. For example, the well-characterized NSAID mefenamic acid (2-(2,3-dimethylphenylamino)benzoic acid) differs from the target compound solely in the positional isomerism of methyl groups (2,3- vs. 3,5-substitution) and the absence of a 3-amino group on the benzoic acid core, yet this structural variation translates to defined pharmacological activity at COX-1/COX-2 [2]. Similarly, SAR studies on substituted 3-(phenylamino)benzoic acids have demonstrated that both the electronic effects of N-aryl substituents and the pKa of the carboxylic acid/secondary amine groups correlate linearly with AKR1C3 inhibitory potency [3]. These class-level findings indicate that even minor structural modifications—such as methyl group relocation or amino group addition—can substantially alter compound performance in specific assays. Consequently, substituting 3-amino-2-(3,5-dimethylphenylamino)benzoic acid with an analog lacking the 3-amino group or bearing a different dimethylphenyl substitution pattern cannot be assumed to preserve intended research outcomes without empirical validation.

This compound
Analog / Comparator
Interchangeability Risk
3-amino, 3,5-dimethyl substitution
Mefenamic acid (des-amino, 2,3-dimethyl)
Missing 3-amino group and altered methyl pattern may shift target engagement and assay readouts
Higher H-bond capacity, distinct LogP/TPSA
Des-amino or 4-amino positional isomer
Physicochemical profile differences may change permeability and binding mode; SAR transfer requires validation

3-Amino-2-(3,5-dimethylphenylamino)benzoic Acid: Key Differentiation Evidence


Structural Differences vs. Mefenamic Acid

The target compound (C₁₅H₁₆N₂O₂, MW 256.30) contains a 3-amino substituent on the benzoic acid ring and a 3,5-dimethyl substitution pattern on the N-aryl ring [1]. In contrast, the NSAID mefenamic acid (2-(2,3-dimethylphenylamino)benzoic acid, C₁₅H₁₅NO₂, MW 241.28) lacks the 3-amino group entirely and bears methyl groups at the 2- and 3-positions rather than the 3- and 5-positions [2]. This represents a fundamental difference in hydrogen bond donor/acceptor capacity (3 HBD / 4 HBA vs. 2 HBD / 3 HBA) and molecular topology that directly impacts potential ligand-protein interactions [3].

Structural differences vs. mefenamic acid
Class-level
C₁₅H₁₆N₂O₂ vs. C₁₅H₁₅NO₂; 3 HBD/4 HBA vs. 2 HBD/3 HBA
Distinct H-bond and steric profile informs SAR scaffold selection
Computed descriptors; confirm experimentally
Structural biology Medicinal chemistry Scaffold differentiation

pKa & Lipophilicity vs. Des-Amino Analog

The predicted acid dissociation constant (pKa) of the target compound is 2.90 ± 0.36, representing the carboxylic acid moiety . Its predicted octanol-water partition coefficient (LogP) is 3.98, and the topological polar surface area (TPSA) is 75.35 Ų . In comparison, 4-amino-2-(3,5-dimethylphenyl)benzoic acid (a positional isomer lacking the 2-amino group but retaining a 3,5-dimethylphenyl substituent) has a predicted XLogP3-AA of 3.1 and TPSA of 63.3 Ų [1].

pKa & lipophilicity profile
Reported
pKa 2.90 ± 0.36 · LogP 3.98 · TPSA 75.35 Ų
Predicted ADME profile context; higher LogP suggests permeability potential
Vs. 4-amino isomer: LogP 3.1, TPSA 63.3 Ų
Physicochemical characterization ADME prediction Ligand design

Commercial Availability & Purity

The target compound is commercially supplied with purity specifications of 95% (AKSci) or 98% (Leyan) . Its close analog 3-amino-2-(phenylamino)benzoic acid (CAS 116702-63-7), which lacks the methyl substituents on the N-aryl ring, is available from Aladdin as a research-grade chemical but with no publicly disclosed purity specification in vendor catalogs [1].

Commercial purity & availability
Specification review
95% (AKSci) · 98% (Leyan) · Multiple global suppliers
Specified purity supports procurement confidence and assay reproducibility
Vendor catalogs as of 2025; verify lot COA
Procurement Chemical sourcing Quality control

GHS Hazard Classification vs. Mefenamic Acid

The target compound is classified under GHS as a skin irritant (Category 2, H315) and eye irritant (Category 2, H319) with a Warning signal word . In contrast, mefenamic acid (2-(2,3-dimethylphenylamino)benzoic acid) carries a more severe GHS classification including Acute Toxicity Category 4 (H302: Harmful if swallowed) and a Danger signal word [1].

GHS classification vs. mefenamic acid
Reported
Warning: Skin Irrit. 2, Eye Irrit. 2 vs. Danger: Acute Tox. 4, STOT SE 3
Reported hazard profile may reduce lab handling burden relative to comparator
GHS classification per PubChem; review local SDS
Safety assessment Laboratory handling Toxicology

3-Amino-2-(3,5-dimethylphenylamino)benzoic Acid: Application Scenarios


Scaffold for Medicinal Chemistry SAR

The compound serves as a distinct scaffold for structure-activity relationship (SAR) studies exploring the effect of an additional 3-amino substituent and 3,5-dimethyl N-aryl substitution on target engagement. Given the demonstrated SAR in substituted 3-(phenylamino)benzoic acids [1], this compound enables researchers to probe how the combined 3-amino and 3,5-dimethyl modifications affect binding to AKR1C3, DHODH, or related enzymes relative to the des-amino and 2,3-dimethyl analogs. Its higher predicted LogP (3.98 vs. 3.1 for the 4-amino positional isomer) may be advantageous in cell-based assays requiring enhanced membrane permeability.

Building Block for Anthranilic Acid Libraries

With multiple reactive handles—carboxylic acid (amide/ester formation), primary aromatic amine (diazotization, acylation, reductive amination), and secondary diarylamine (alkylation, arylation)—the compound is a versatile intermediate for generating focused libraries of N-aryl anthranilic acid derivatives [2]. The 3,5-dimethyl substitution pattern provides a sterically and electronically differentiated scaffold compared to the more common 2,3-dimethyl pattern found in fenamate NSAIDs, enabling exploration of novel chemical space in hit-to-lead optimization programs [3].

Negative Control in COX Inhibition Assays

Given its structural divergence from mefenamic acid (3-amino group present; 3,5- vs. 2,3-dimethyl substitution), the target compound can serve as a structurally matched negative control or comparator in enzyme inhibition assays (e.g., COX-1/COX-2) to validate the specificity of SAR observations [4]. The compound's lower acute toxicity hazard profile (GHS Warning vs. Danger for mefenamic acid) also makes it a preferable handling choice for routine screening workflows.

Computational Chemistry & Modeling Studies

The availability of predicted physicochemical parameters—pKa (2.90 ± 0.36), LogP (3.98), and TPSA (75.35 Ų) —enables the compound to be used as a benchmark in computational models for evaluating the accuracy of in silico ADME prediction tools or in developing QSAR models for substituted anthranilic acids. Its distinct hydrogen-bonding profile (3 HBD, 4 HBA) [5] relative to des-amino analogs provides a useful test case for assessing the performance of docking scoring functions in accounting for additional polar interactions.

Application
Selection Property
Validation Focus
Scaffold for SAR exploration
3-amino & 3,5-dimethyl substitution pattern
Target engagement context (e.g., AKR1C3, DHODH)
Anthranilic acid library synthesis
Multiple reactive handles (COOH, ArNH₂, secondary amine)
Scaffold diversification and hit expansion
COX assay comparator
Structural divergence from mefenamic acid
Specificity of observed SAR in enzyme inhibition
In silico ADME benchmarking
Predicted LogP, pKa, TPSA
Scoring function performance with additional HBD/HBA

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19 linked technical documents
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